Tert-butyl 4-ethoxyphenylcarbamate
Overview
Description
Tert-butyl 4-ethoxyphenylcarbamate is a chemical compound with the CAS Number: 59255-66-2. It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 4-ethoxyphenylcarbamate .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-ethoxyphenylcarbamate were not found, a related compound, tert-butyl bis(40-(hexyloxy)-[1,10-biphenyl]-4-yl)carbamate, was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-ethoxyphenylcarbamate is represented by the Inchi Code: 1S/C13H19NO3/c1-5-16-11-8-6-10 (7-9-11)14-12 (15)17-13 (2,3)4/h6-9H,5H2,1-4H3, (H,14,15) .
Physical And Chemical Properties Analysis
Tert-butyl 4-ethoxyphenylcarbamate is stored at room temperature .
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-ethoxyphenylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) synthesized tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate for omisertinib (AZD9291), a drug used in cancer therapy. This compound was derived from 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation
Smith, El‐Hiti, and Alshammari (2013) reported the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process involved doubly lithiating the nitrogen and ortho positions to the directing metalating group, resulting in high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Role in Organic Synthesis
In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-ethoxyphenylcarbamate, have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) synthesized these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, and utilized them as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Metabolism Studies
Douch and Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate, which is structurally similar to tert-butyl 4-ethoxyphenylcarbamate, in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, forming various phenolic metabolites (Douch & Smith, 1971).
Catalytic Applications
In the realm of catalysis, Storgaard and Ellman (2009) explored the Rhodium-catalyzed enantioselective addition of Arylboronic Acids to in situ generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate as a key reagent. This work highlights the potential of such carbamates in asymmetric synthesis (Storgaard & Ellman, 2009).
Novel Dendrimers
Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate. These dendrimers displayed thermosensitivity and their turbidity varied with concentration, indicating potential applications in responsive materials (Deng Jin-gen, 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-ethoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBUZCTWMDFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406846 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethoxyphenylcarbamate | |
CAS RN |
59255-66-2 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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